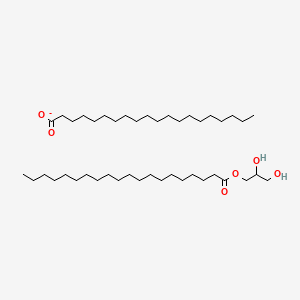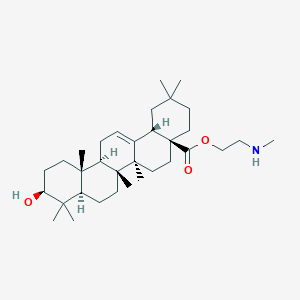
Androsta-1,5-dien-3-one, 17-hydroxy-17-methyl-(7CI,8CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Androsta-1,5-dien-3-one, 17-hydroxy-17-methyl-(7CI,8CI) is a synthetic steroid compound with a complex molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various chemical reactions involving precursor steroids. One common method involves the reduction of androstenedione to produce the desired compound under specific reaction conditions, such as the use of reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Industrial Production Methods: In an industrial setting, the production of Androsta-1,5-dien-3-one, 17-hydroxy-17-methyl-(7CI,8CI) typically involves large-scale chemical synthesis using advanced reactors and controlled environments to ensure purity and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Androsta-1,5-dien-3-one, 17-hydroxy-17-methyl-(7CI,8CI) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Androsta-1,5-dien-3-one, 17-hydroxy-17-methyl-(7CI,8CI) has several applications in scientific research, including:
Chemistry: Used as a synthetic intermediate in the production of other steroid compounds.
Biology: Studied for its potential effects on hormone receptors and signaling pathways.
Medicine: Investigated for its potential therapeutic uses in treating hormonal imbalances or as a precursor for pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Androsta-1,5-dien-3-one, 17-hydroxy-17-methyl-(7CI,8CI) is similar to other androstane steroids, such as androstenedione and methylstenbolone. it has unique structural features that distinguish it from these compounds, such as the presence of specific functional groups and the position of double bonds.
Comparaison Avec Des Composés Similaires
Androstenedione
Methylstenbolone
Androsta-1,4-dien-3-one, 9,11b-dichloro-17b-hydroxy-17-methyl-(6CI,7CI,8CI)
Propriétés
Numéro CAS |
2694-97-5 |
|---|---|
Formule moléculaire |
C20H28O2 |
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
17-hydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-4H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H28O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h4,6,9,15-17,22H,5,7-8,10-12H2,1-3H3 |
Clé InChI |
WMAZMNFANLKALZ-UHFFFAOYSA-N |
SMILES |
CC12CCC3C(C1CCC2(C)O)CC=C4C3(C=CC(=O)C4)C |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2(C)O)CC=C4[C@@]3(C=CC(=O)C4)C |
SMILES canonique |
CC12CCC3C(C1CCC2(C)O)CC=C4C3(C=CC(=O)C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-Amino-4-{[(2,4-dimethoxyphenyl)methyl]amino}benzonitrile](/img/structure/B1506854.png)


![D-Phenylalanine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-sulfo-](/img/structure/B1506870.png)


